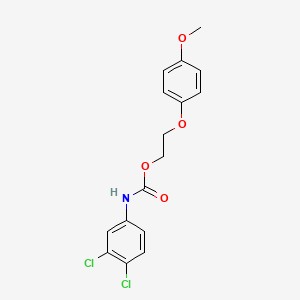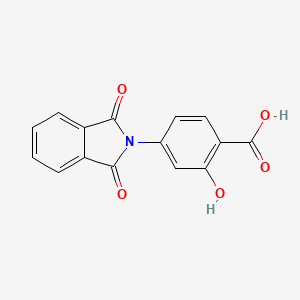
2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C18H21NO4 It is known for its unique structure, which includes a methoxyphenoxy group and a dichlorophenyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2-(4-methoxyphenoxy)ethanol+3,4-dichlorophenyl isocyanate→2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. Techniques like crystallization, distillation, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbamate group may produce corresponding amines.
Scientific Research Applications
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or alter protein function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)ethyl N-(3,4-xylyl)carbamate
- 2-(4-Methoxyphenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate
- 2-Methylcyclohexyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-12-3-5-13(6-4-12)22-8-9-23-16(20)19-11-2-7-14(17)15(18)10-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFLLDBHLYIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine](/img/structure/B5034695.png)
![N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)

![6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol;hydrochloride](/img/structure/B5034718.png)

![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![methyl 4-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5034742.png)
![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)
![2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate](/img/structure/B5034753.png)
![N-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B5034765.png)

